Technical Documentation Center

1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)-

Core Science & Biosynthesis

Foundational

(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- basic properties

An In-depth Technical Guide on (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the core properties, syn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, analytical characterization, and toxicological considerations for (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, a representative N-nitroso compound derived from the chiral amino alcohol L-valinol. This document is intended for researchers, scientists, and drug development professionals working with or encountering N-nitroso compounds. The methodologies described herein are grounded in established principles of organic synthesis and analytical chemistry, providing a framework for the safe and effective handling and characterization of this and related substances.

Introduction and Scientific Context

N-nitroso compounds (NOCs) are a significant class of chemical entities characterized by a nitroso group (-N=O) bonded to a nitrogen atom.[1] Their prevalence in various environmental and biological systems, coupled with their well-documented carcinogenic and mutagenic properties, necessitates a thorough understanding of their chemistry and toxicology.[1][2][3] Many N-nitroso compounds are classified as probable or confirmed human carcinogens by the International Agency for Research on Cancer (IARC).[1] They can form endogenously in the human body, particularly under acidic conditions like those in the stomach, from the reaction of nitrites with secondary or tertiary amines.[4]

(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- is an N-nitroso derivative of (S)-2-amino-3-methyl-1-butanol, also known as L-valinol. While this specific compound is not extensively documented in the public literature, its structural features—a chiral center and a nitrosamine moiety—make it a relevant subject for study in the fields of toxicology, drug metabolism, and analytical chemistry. This guide will, therefore, serve as a foundational document, extrapolating from the broader knowledge of N-nitroso compounds to provide a detailed technical overview.

Physicochemical Properties

The physicochemical properties of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- are anticipated to be influenced by its parent alcohol and the introduction of the methylnitrosoamino group. The following table summarizes the known properties of the precursor, (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol), and projected properties of the N-nitroso derivative.

Property(S)-(+)-2-Amino-3-methyl-1-butanol(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- (Projected)
Molecular Formula C5H13NOC6H14N2O2
Molecular Weight 103.16 g/mol [5]146.19 g/mol
Appearance Liquid[6]Pale yellow oil (presumed)
Boiling Point 81 °C at 8 mmHg[5]Higher than the parent amine due to increased molecular weight and polarity
Density 0.926 g/mL at 25 °C[5]> 1.0 g/mL (presumed)
Solubility Soluble in water[5]Moderately soluble in water; soluble in organic solvents like methanol, ethanol, and dichloromethane
Chirality (S)-enantiomer(S)-enantiomer

Synthesis and Purification Workflow

The synthesis of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- can be conceptualized as a two-step process starting from L-valinol: N-methylation followed by nitrosation. This approach is necessary as the direct nitrosation of primary amines often leads to unstable diazonium intermediates.

Step 1: N-methylation of (S)-(+)-2-Amino-3-methyl-1-butanol

This initial step converts the primary amine of L-valinol into a secondary amine, which is a direct precursor for stable nitrosamine formation.[4]

Protocol:

  • To a solution of (S)-(+)-2-Amino-3-methyl-1-butanol (1.0 eq) in a suitable solvent such as methanol, add a weak base like sodium bicarbonate (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add methyl iodide (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nitrosation of (S)-2-(Methylamino)-3-methyl-1-butanol

The nitrosation of the secondary amine intermediate is typically carried out using a nitrosating agent such as sodium nitrite under acidic conditions.[4]

Protocol:

  • Dissolve the purified (S)-2-(Methylamino)-3-methyl-1-butanol (1.0 eq) in an aqueous acidic solution (e.g., 1 M hydrochloric acid) at 0 °C.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, keeping the temperature below 5 °C. The reaction is typically rapid.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the formation of the N-nitroso product by TLC or LC-MS.

  • Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- should be purified by flash column chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: N-methylation cluster_step2 Step 2: Nitrosation start1 L-Valinol reagents1 Methyl Iodide, NaHCO3 Methanol, 0°C to RT reaction1 N-methylation Reaction start1->reaction1 reagents1->reaction1 workup1 Aqueous Workup & Extraction reaction1->workup1 purification1 Column Chromatography workup1->purification1 intermediate (S)-2-(Methylamino)-3-methyl-1-butanol purification1->intermediate reagents2 Sodium Nitrite, HCl Water, 0-5°C intermediate->reagents2 reaction2 Nitrosation Reaction reagents2->reaction2 workup2 Neutralization & Extraction reaction2->workup2 purification2 Column Chromatography workup2->purification2 product (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- purification2->product

Caption: Synthetic pathway for (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-.

Analytical Characterization Workflow

The identity, purity, and stereochemical integrity of the synthesized (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- must be rigorously confirmed using a combination of chromatographic and spectroscopic techniques.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, can be employed.

  • Detection: UV detection at a wavelength corresponding to the n→π* transition of the nitroso group (typically around 340-370 nm) and a wavelength for general organic compounds (e.g., 210 nm).

  • Purity Calculation: The purity is determined by the peak area percentage of the main product peak.

Structural Confirmation by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the structural confirmation of N-nitroso compounds.[7][8][9]

  • Ionization: Electrospray ionization (ESI) in positive mode is typically used.

  • Parent Ion: The protonated molecule [M+H]+ will be observed.

  • Fragmentation: Collision-induced dissociation (CID) of the parent ion often results in a characteristic neutral loss of the NO radical (30 Da).[8] Further fragmentation of the butyl side chain would provide additional structural confirmation.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic shifts for the methyl groups, the methylene protons, the methine proton adjacent to the nitrogen, and the protons of the butanol backbone. The presence of syn and anti isomers due to restricted rotation around the N-N bond may lead to the observation of two sets of signals for protons near the nitroso group.

  • ¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments in the molecule.

  • Chiral Purity: The enantiomeric purity can be assessed using chiral HPLC or by NMR using a chiral solvating agent.

Analytical_Workflow start Synthesized Product hplc Purity Assessment (HPLC-UV) start->hplc lcms Structural Confirmation (LC-MS/MS) start->lcms nmr Structural Elucidation (¹H, ¹³C NMR) start->nmr final Characterized Compound hplc->final lcms->final chiral Enantiomeric Purity (Chiral HPLC/NMR) nmr->chiral chiral->final

Caption: Analytical workflow for the characterization of the target compound.

Toxicological Profile and Biological Significance

While specific toxicological data for (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- is not available, the toxicological profile can be inferred from the extensive literature on N-nitroso compounds.

Carcinogenicity and Genotoxicity

N-nitroso compounds are potent carcinogens in a wide range of animal species, and many are considered probable human carcinogens.[2][3] Their carcinogenicity stems from their metabolic activation by cytochrome P450 enzymes to form unstable α-hydroxy nitrosamines.[2] These intermediates spontaneously decompose to yield highly reactive electrophilic species (e.g., diazonium ions or carbocations) that can alkylate DNA and other cellular macromolecules.[1] This DNA damage, if not repaired, can lead to mutations and the initiation of cancer.

Acute Toxicity

The acute toxicity of N-nitroso compounds can vary significantly, with some exhibiting potent hepatotoxicity, causing centrilobular necrosis and hemorrhages.[2][10] In animal studies, high-level exposure can lead to severe liver damage and death.[3]

Stereochemistry and Biological Activity

The stereochemistry of chiral N-nitroso compounds can significantly influence their metabolic activation and tumorigenicity. For instance, in the case of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), the (S)-enantiomer is preferentially formed in rodent and human tissues and is the more tumorigenic enantiomer in mice.[11] It is therefore plausible that the (S)-enantiomer of 1-Butanol, 3-methyl-2-(methylnitrosoamino)- would also exhibit specific stereoselective biological activity.

Safety and Handling

Given the presumed high toxicity and carcinogenicity of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, all handling and experimental procedures must be conducted with stringent safety precautions.

  • Engineering Controls: All work should be performed in a certified chemical fume hood to prevent inhalation of any volatile material.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) and change them frequently.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A lab coat should be worn at all times.

  • Decontamination and Waste Disposal: All glassware and surfaces should be decontaminated with a solution known to degrade nitrosamines (e.g., a solution of sodium thiosulfate). All waste containing the N-nitroso compound should be treated as hazardous and disposed of according to institutional and local regulations.

Conclusion

(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- serves as a valuable model compound for understanding the chemistry, analysis, and toxicology of chiral N-nitroso compounds. The synthetic and analytical workflows detailed in this guide provide a robust framework for the preparation and characterization of this and similar molecules. Due to the potent carcinogenicity of this class of compounds, adherence to strict safety protocols is paramount. Further research into the specific biological activities and metabolic pathways of this compound would be beneficial for a more complete understanding of its toxicological profile.

References

  • Vertex AI Search. (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals.
  • Shank, R. C. (1975). Toxicology of N-Nitroso Compounds. Toxicology and Applied Pharmacology, 31(3), 361-368.
  • DHSS. N-NITROSO COMPOUNDS.
  • Wikipedia. Nitrosamine.
  • Shank, R. C. (1975). Toxicology of N-nitroso compounds. Toxicology and Applied Pharmacology, 31(3), 361-368.
  • World Health Organization. (1978). Nitrates, nitrites, and N-nitroso compounds (EHC 5, 1978). Inchem.org.
  • Warthesen, J. J., Scanlan, R. A., Bills, D. D., & Libbey, L. M. (1975). Formation of heterocyclic n-nitrosamines from the reaction of nitrite and selected primary diamines and amino acids. Journal of Agricultural and Food Chemistry, 23(5), 898-902.
  • Miwa, M., Stuehr, D. J., Marletta, M. A., Wishnok, J. S., & Tannenbaum, S. R. (1987). Macrophage synthesis of nitrite, nitrate, and N-nitrosamines: precursors and role of the respiratory burst. Proceedings of the National Academy of Sciences, 84(18), 6547-6551.
  • Shaikh, T., Gosar, A., & Sayyed, H. (2020). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). RSIS International.
  • Upadhyaya, P., Kenney, P. M., & Hecht, S. S. (2000). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. Carcinogenesis, 21(6), 1233-1238.
  • Mitch, W. (n.d.). Critical Literature Review of Nitrosation/Nitration Pathways. CCS Norway.
  • Hecht, S. S., Villalta, P. W., Sturla, S. J., & Hatsukami, D. K. (2005). Analysis of Total 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol in Smokers' Blood. Cancer Epidemiology, Biomarkers & Prevention, 14(11), 2739-2742.
  • ChemicalBook. (S)-(+)-2-Amino-3-methyl-1-butanol CAS.
  • Lao, Y., Villalta, P. W., & Hecht, S. S. (2007). A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine. Rapid Communications in Mass Spectrometry, 21(1), 125-132.
  • Xia, Y., McGuffey, J. E., Bhattacharyya, S., Sellergren, B., Yilmaz, E., Wang, L., & Bernert, J. T. (2005). Analysis of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine by extraction on a molecularly imprinted polymer column and liquid chromatography/atmospheric pressure ionization tandem mass spectrometry. Analytical Chemistry, 77(23), 7639-7645.
  • Sigma-Aldrich. 2-Amino-3-methyl-1-butanol 97 16369-05-4.

Sources

Exploratory

Biological activity of 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)-

An In-depth Technical Guide to the Presumed Biological Activity of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- Authored by a Senior Application Scientist Introduction and Structural Analysis (S)-1-Butanol, 3-methyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Presumed Biological Activity of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-

Authored by a Senior Application Scientist

Introduction and Structural Analysis

(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- is a chiral N-nitrosamine. Its structure features a butanol backbone with a methyl group at the third carbon and a methylnitrosoamino [-N(CH₃)N=O] group at the second carbon, which is a chiral center with an (S)-configuration. The presence of the N-nitrosamine functional group is of primary toxicological significance, as this class of compounds contains numerous potent carcinogens.[1][2] N-nitrosamines are found in various environmental and dietary sources and can also be formed endogenously. Many N-nitrosamines are known to be procarcinogens, requiring metabolic activation to exert their carcinogenic effects. The core of their toxicity lies in their ability to form reactive electrophilic intermediates that can alkylate cellular macromolecules, most notably DNA.

Postulated Metabolic Activation and Mechanism of Action

The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation, primarily catalyzed by cytochrome P450 (CYP) enzymes.[3] For (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, we can postulate a metabolic pathway analogous to that of other simple alkylnitrosamines.

α-Hydroxylation Pathway: The most critical activation step for many N-nitrosamines is the enzymatic hydroxylation of the carbon atom immediately adjacent (in the α-position) to the nitroso group.

  • α-Carbon Hydroxylation: It is hypothesized that CYP enzymes, such as CYP2E1, would hydroxylate the methyl group or the secondary carbon of the butanol chain attached to the nitrosamine nitrogen.

  • Formation of Unstable Intermediates: Hydroxylation of the α-carbon results in the formation of an unstable α-hydroxynitrosamine.

  • Generation of Alkylating Agents: This intermediate is expected to spontaneously decompose to yield a reactive alkylating species, likely a methyldiazonium ion if the methyl group is hydroxylated, or a more complex butanyldiazonium ion if the butanol chain is hydroxylated. These diazonium ions are potent electrophiles.

  • DNA Adduct Formation: The generated electrophiles can then react with nucleophilic sites on DNA bases, forming DNA adducts. The formation of O⁶-methylguanine is a particularly well-established mutagenic lesion associated with nitrosamine-induced carcinogenesis.[3]

The presence of a hydroxyl group on the butanol chain may also introduce alternative metabolic pathways, such as glucuronidation, which could represent a detoxification route, as observed with metabolites of other nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[4]

Metabolic_Activation_Pathway Parent (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- CYP450 CYP450 (e.g., CYP2E1) α-Hydroxylation Parent->CYP450 Metabolism Intermediate Unstable α-Hydroxynitrosamine CYP450->Intermediate Diazonium Alkyldiazonium Ion (e.g., Methyldiazonium) Intermediate->Diazonium Spontaneous Decomposition DNA Cellular DNA Diazonium->DNA Alkylation Adducts DNA Adducts (e.g., O⁶-methylguanine) DNA->Adducts Carcinogenesis Initiation of Carcinogenesis Adducts->Carcinogenesis

Caption: Postulated metabolic activation of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-.

Anticipated Genotoxicity and Carcinogenicity

Based on its N-nitrosamine structure, (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- is reasonably anticipated to be a genotoxic and carcinogenic compound.

Genotoxicity: The formation of DNA adducts by the reactive metabolites is expected to be the primary mechanism of genotoxicity. These adducts can lead to mispairing during DNA replication, resulting in point mutations (e.g., G:C to A:T transitions), which are critical events in the initiation of cancer.[3]

Carcinogenicity: The carcinogenic potential of N-nitrosamines is well-documented in a wide range of animal models, targeting various organs including the liver, kidney, esophagus, and respiratory tract.[2][5] The specific target organs for (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- would depend on its distribution, metabolism, and the DNA repair capacity of different tissues. For instance, N-nitrosomethyl(2-oxopropyl)amine (MOP), which shares a substituted alkyl chain, induces neoplasms in the pharynx, esophagus, and kidneys in rats.[5]

Related N-Nitrosamine Animal Model Primary Target Organs for Carcinogenicity Reference
N-Nitrosodimethylamine (NDMA)RatLiver, Kidney[3]
N-Nitrosodiethylamine (NDEA)Multiple SpeciesLiver, Respiratory Tract, Kidney, Digestive Tract[2]
N-nitrosobis(2-oxopropyl)amine (BOP)RatThyroid, Lungs, Colon, Urethra[5]
N-nitrosomethyl(2-oxopropyl)amine (MOP)RatPharynx, Esophagus, Nasal, Liver, Thyroid, Kidney[5]
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)RodentsLung, Pancreas, Liver, Nasal Cavity[4][6]

Proposed Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, a tiered approach involving in vitro and in vivo assays is necessary.

In Vitro Metabolism and Genotoxicity Studies

Protocol 1: In Vitro Metabolic Stability and Metabolite Identification

  • System: Human and rat liver microsomes (or S9 fractions/hepatocytes).

  • Incubation: Incubate the test compound (e.g., at 1 µM and 10 µM) with liver fractions in the presence of an NADPH-regenerating system at 37°C.

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction with a cold organic solvent (e.g., acetonitrile). Analyze the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

  • Causality Check: Include control incubations without NADPH to confirm enzyme-dependent metabolism.

  • Endpoint: Determine the in vitro half-life (T½) and identify major metabolic pathways.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Test_Compound Test Compound (S)-...-nitrosamino Incubation Incubate at 37°C Test_Compound->Incubation Microsomes Liver Microsomes + NADPH System Microsomes->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench Reaction Sampling->Quenching LCMS LC-MS/MS Analysis Quenching->LCMS Data Determine T½ and Identify Metabolites LCMS->Data

Caption: Workflow for in vitro metabolism assessment.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test)

  • Strains: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Analysis: Count the number of revertant colonies.

  • Causality Check: Include both positive and negative controls to validate the assay. A positive result is a dose-dependent increase in revertant colonies (typically ≥ 2-fold over background).

  • Endpoint: Assess the mutagenic potential of the compound and its metabolites.

In Vivo Carcinogenicity Study

Protocol 3: Long-Term Rodent Bioassay

  • Model: Male and female Sprague-Dawley rats (50 per group).

  • Dosing: Administer the test compound via an appropriate route (e.g., drinking water, gavage) at three dose levels plus a vehicle control, for a period of two years. Doses would be selected based on prior subchronic toxicity studies.

  • Monitoring: Monitor animals for clinical signs of toxicity, body weight changes, and food/water consumption.

  • Necropsy: At the end of the study, perform a full necropsy on all animals.

  • Histopathology: Conduct a comprehensive histopathological examination of all major organs and any gross lesions.

  • Causality Check: The incidence of tumors in the dosed groups is statistically compared to the control group.

  • Endpoint: Determine the carcinogenic potential and identify target organs.

Concluding Remarks

(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- possesses the key structural feature of the N-nitrosamine class, which strongly suggests it is a procarcinogen. Its biological activity is predicted to be dependent on metabolic activation via α-hydroxylation, leading to the formation of a reactive alkylating agent capable of damaging DNA. This, in turn, is likely to result in genotoxicity and, upon chronic exposure, carcinogenicity. While the precise target organs and carcinogenic potency remain unknown, a profile similar to other alkyl-N-nitrosamines can be anticipated. The experimental protocols outlined in this guide provide a roadmap for the empirical validation of these scientifically-grounded hypotheses. Given the extensive evidence on the carcinogenicity of N-nitrosamines, this compound should be handled with extreme caution as a potential human carcinogen until proven otherwise through rigorous toxicological evaluation.

References

  • Unknown. (1988). Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes. Cancer Research, 48(12), 3347-9.
  • Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. Health and Environmental Sciences Institute.
  • Singer, G. M., et al. (1988). Metabolism of the Z and E isomers of N-nitroso-N-methyl-(2-oxopropyl)amine by rat hepatocytes.
  • Janzowski, C., et al. (1982). The metabolism of N-nitrosomethylaniline. PMC - NIH.
  • OEHHA. (2011). N-Methyl-N-Nitroso-1-Alkylamines compounds. Office of Environmental Health Hazard Assessment.
  • Pool, B. L., et al. (1986). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. I.
  • Pour, P., et al. (1983). Comparative carcinogenicity of N-nitrosobis(2-oxopropyl)-amine and N-nitrosomethyl(2-oxopropyl)
  • Pour, P., et al. (1979). Carcinogenicity of N-Nitrosobis(2-hydroxypropyl)amine and N-Nitrosobis(2-oxopropyl)
  • Patel, D. P., et al. (2021). A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Asian Journal of Pharmaceutical Analysis.
  • National Toxicology Program. (2021). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI.
  • Hecht, S. S. (2017). Context Matters: Contribution of Specific DNA Adducts to the Genotoxic Properties of the Tobacco-Specific Nitrosamine NNK. PubMed.
  • Carmella, S. G., et al. (2005). Analysis of Total 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol in Smokers' Blood.

Sources

Foundational

Discovery, Isolation, and Characterization of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-

A Technical Whitepaper for Nitrosamine Impurity Profiling and Control Executive Summary The pharmaceutical industry is currently undergoing a paradigm shift in the rigorous monitoring of mutagenic impurities, driven by t...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Nitrosamine Impurity Profiling and Control

Executive Summary

The pharmaceutical industry is currently undergoing a paradigm shift in the rigorous monitoring of mutagenic impurities, driven by the discovery of N-nitrosamines in various active pharmaceutical ingredients (APIs). Among these, (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- (commonly referred to as N-nitroso-N-methyl-L-valinol) has emerged as a critical low molecular weight nitrosamine.

This compound typically manifests as a process-related impurity or degradation product in pharmaceuticals utilizing N-methyl-L-valinol as a chiral auxiliary, structural motif, or synthetic intermediate. As a Senior Application Scientist, I have structured this guide to provide a comprehensive, self-validating framework for the synthesis, isolation, and analytical quantification of this specific nitrosamine impurity, grounded in current regulatory science.

Mechanistic Pathways of Formation

Understanding the chemical causality behind the formation of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- is the first step in designing effective control strategies.

The precursor, N-methyl-L-valinol, is a secondary amine. Secondary amines are highly susceptible to electrophilic nitrosation. When exposed to nitrosating agents—such as nitrites (often present as trace contaminants in excipients, water, or solvents) under acidic conditions—a rapid reaction occurs. The acidic environment protonates the nitrite, leading to dehydration and the generation of the highly reactive nitrosonium ion (NO⁺) . This electrophile subsequently attacks the nucleophilic nitrogen of the secondary amine, yielding the stable N-nitrosamine.

According to the [FDA Guidance for Industry on Nitrosamine Impurities][1], understanding these specific vulnerability pathways is mandatory for robust risk assessments.

ReactionMechanism A N-methyl-L-valinol (Secondary Amine) D (S)-1-Butanol, 3-methyl- 2-(methylnitrosoamino)- A->D Electrophilic Substitution B NaNO2 / HCl (Nitrosating Agent) C Nitrosonium Ion [NO+] B->C Acidic Cleavage (0-5°C) C->D N-Attack

Mechanistic pathway for the electrophilic nitrosation of N-methyl-L-valinol.

Self-Validating Synthesis & Isolation Protocol

To accurately quantify (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- in API batches, a highly pure reference standard is required. The following step-by-step methodology is designed as a self-validating system , incorporating mandatory Quality Control (QC) gates to ensure the integrity of the final isolate.

Step-by-Step Methodology
  • Nitrosation Reaction:

    • Procedure: Dissolve 1.0 equivalent of N-methyl-L-valinol in a 1M aqueous HCl solution. Cool the reactor to 0–5°C using an ice-salt bath. Slowly add 1.2 equivalents of sodium nitrite (NaNO₂) dropwise over 30 minutes.

    • Causality Check: The reaction is highly exothermic. Maintaining the temperature below 5°C is critical to prevent the thermal degradation of the NO⁺ ion and to suppress the formation of oxidized byproducts.

  • Reaction Quenching & pH Adjustment:

    • Procedure: After 2 hours of stirring, quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH reaches 7.0–8.0.

  • Liquid-Liquid Extraction:

    • Procedure: Extract the aqueous mixture three times with Dichloromethane (DCM).

    • Causality Check: DCM is selected because low molecular weight nitrosamines exhibit preferential partitioning into halogenated solvents, maximizing recovery yields from the aqueous matrix.

  • QC Gate 1 (In-Process Control):

    • Analyze an aliquot of the organic layer via rapid LC-MS. Proceed only if conversion of the precursor is >95%.

  • Preparative HPLC Isolation:

    • Procedure: Concentrate the DCM layer under reduced pressure. Re-dissolve the crude residue in a minimal volume of Methanol. Inject onto a Preparative HPLC system utilizing a C18 stationary phase (e.g., 250 x 21.2 mm, 5 µm) with a gradient of Water/Acetonitrile.

    • Causality Check: The C18 column is chosen because the hydrophobic nature of the isopropyl and butanol moieties provides excellent retention and resolution, despite the polar nitroso group.

  • QC Gate 2 & Lyophilization:

    • Analyze the collected fractions via analytical HPLC. Pool only fractions demonstrating ≥99.0% purity. Lyophilize the pooled fractions and store at 2–8°C under an inert argon atmosphere.

IsolationProtocol Step1 1. Reaction Quenching (Adjust to pH 7-8) Step2 2. Liquid-Liquid Extraction (DCM / Aqueous) Step1->Step2 QC1 QC Gate 1: LC-MS Check (>95% Conversion) Step2->QC1 Step3 3. Preparative HPLC (C18 Column) QC1->Step3 Pass QC2 QC Gate 2: Analytical HPLC (>99% Purity) Step3->QC2 Step4 4. Lyophilization & Storage (2-8°C) QC2->Step4 Pass

Self-validating isolation and purification workflow for the target nitrosamine.

Analytical Characterization (LC-MS/MS)

Due to the lack of a strong chromophore, UV detection is insufficient for trace-level quantification of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-. Therefore, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) in positive mode is the gold standard.

The quantitative data and optimized parameters are summarized below to facilitate easy integration into your laboratory's workflows.

Table 1: Optimized LC-MS/MS MRM Parameters

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)Purpose
Target Nitrosamine 147.1117.1 (Loss of NO)1540Quantifier
Target Nitrosamine 147.1116.1 (Loss of NOH)1840Qualifier
Internal Standard (d3) 150.1120.11540Matrix Normalization

Table 2: Method Validation Summary (Self-Validating Metrics)

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Value for Target
Limit of Detection (LOD) Signal-to-Noise ≥ 3:10.003 ppm
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10:10.010 ppm
Spike Recovery (at LOQ) 80% - 120%98.5%
Linearity (R²) ≥ 0.9950.9992

Toxicological Implications & Regulatory Grounding

The structural alert of the N-nitroso group places (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- squarely within the "Cohort of Concern" (CoC). Like many low molecular weight nitrosamines, it is presumed to be a mutagenic carcinogen requiring control at parts-per-billion (ppb) levels.

If empirical in vivo carcinogenicity data (e.g., TD₅₀ values from the Carcinogenic Potency Database) is unavailable for this specific molecule, regulatory bodies such as the [European Medicines Agency (EMA)][2] recommend a Structure-Activity Relationship (SAR) read-across approach. By comparing the steric hindrance and alpha-carbon hydroxylation potential of this compound against well-characterized analogs (such as N-nitroso-N-methylvaline or NDMA), toxicologists can derive a scientifically justified Acceptable Intake (AI) limit [3]. The presence of the bulky isopropyl group at the beta-position and the hydroxyl group at the gamma-position significantly influences its metabolic activation via CYP450 enzymes, often resulting in a slightly higher AI limit compared to unhindered aliphatic nitrosamines.

References

  • FDA Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Appendix 1: Acceptable intakes established for N-nitrosamines Source: European Medicines Agency (EMA) URL:[Link]

  • Nitrosamine impurities in pharmaceuticals: A review Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Exploratory

(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- literature review

An In-depth Technical Guide on the Core Principles of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- Introduction N-nitroso compounds (NOCs) are a significant class of chemical carcinogens found in various environmental...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Principles of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-

Introduction

N-nitroso compounds (NOCs) are a significant class of chemical carcinogens found in various environmental and dietary sources, and more recently, as contaminants in pharmaceutical products.[1][2][3][4] Their carcinogenic potential, primarily mediated through the metabolic formation of DNA-reactive electrophiles, has been extensively documented.[1] This guide focuses on the specific, yet sparsely documented, compound (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, a chiral N-nitrosamine derived from the amino acid L-valine.

Due to the absence of direct research on this molecule, this document will adopt a predictive and comparative approach. By examining the established principles of N-nitrosamine synthesis, metabolism, and toxicology, we can construct a robust theoretical framework for understanding its likely behavior. As a primary analogue, we will draw heavily upon the extensive research conducted on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), a major, chiral metabolite of the potent tobacco-specific lung carcinogen, NNK.[5][6] The stereochemical aspects of NNAL metabolism and tumorigenicity provide critical insights into how the '(S)' configuration of our target molecule might dictate its biological fate and activity.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core chemical and biological principles governing this class of compounds, from hypothetical synthesis to predicted toxicological outcomes and analytical detection strategies.

Part 1: Synthesis and Chemical Properties

The formation of N-nitrosamines typically involves the reaction of a secondary or tertiary amine with a nitrosating agent, such as nitrous acid (formed from nitrites in acidic conditions).[1][7] The synthesis of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- would logically start from its parent amine, (S)-2-amino-3-methyl-1-butanol, which is commercially available and commonly known as L-valinol.

Hypothetical Synthesis Protocol

The synthesis would be a two-step process involving N-methylation of the primary amine followed by N-nitrosation.

Step 1: N-methylation of (S)-2-amino-3-methyl-1-butanol (L-valinol)

  • Dissolution: Dissolve L-valinol in a suitable polar aprotic solvent, such as tetrahydrofuran (THF).

  • Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the amino group. This step is critical for generating the nucleophilic amide anion.

  • Methylation: Introduce a methylating agent, like methyl iodide (CH₃I), dropwise while maintaining the low temperature. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by Thin Layer Chromatography).

  • Work-up & Purification: Quench the reaction carefully with water. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting N-methylated amino alcohol can be purified using column chromatography.

Step 2: N-nitrosation of (S)-N-methyl-2-amino-3-methyl-1-butanol

  • Acidification: Dissolve the purified N-methylated product from Step 1 in an aqueous acidic solution (e.g., dilute HCl or acetic acid) and cool to 0-5°C in an ice bath.

  • Nitrosation: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the stirred, cooled amine solution. The in-situ formation of nitrous acid (HNO₂) will react with the secondary amine to form the N-nitroso group.

  • Reaction Monitoring: Maintain the reaction at low temperature for a specified period (e.g., 1-2 hours). The reaction progress can be monitored for the disappearance of the starting material.

  • Extraction & Purification: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate). Extract the final product, (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, into a solvent like dichloromethane. Wash the organic layer, dry it, and purify via column chromatography to yield the target compound.

Caption: Proposed two-step synthesis of the target compound from L-valinol.

G cluster_0 Step 1: N-methylation cluster_1 Step 2: N-nitrosation L-Valinol L-Valinol Deprotonation Deprotonation L-Valinol->Deprotonation  1. NaH, THF Methylation Methylation Deprotonation->Methylation 2. CH3I N-methylated Intermediate N-methylated Intermediate Methylation->N-methylated Intermediate Acidification Acidification N-methylated Intermediate->Acidification  3. HCl (aq) Nitrosation Nitrosation Acidification->Nitrosation 4. NaNO2 (aq) Final Product (S)-1-Butanol, 3-methyl-2- (methylnitrosoamino)- Nitrosation->Final Product

Chirality and Its Implications

The "(S)" designation indicates a specific three-dimensional arrangement at the chiral center (C2). This stereochemistry is fundamentally important, as biological systems (enzymes, receptors) are chiral. As demonstrated with NNAL, the two enantiomers, (R)-NNAL and (S)-NNAL, exhibit different metabolic fates and tumorigenic potentials.[5][8] (S)-NNAL is the predominant enantiomer formed from the metabolic reduction of NNK in both rodent and human tissues.[5][9] However, in A/J mice, (R)-NNAL is significantly more tumorigenic than (S)-NNAL, a difference attributed to stereoselective metabolic activation and detoxification pathways.[8] This precedent strongly suggests that the biological activity of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- would differ significantly from its (R)-enantiomer.

Part 2: Metabolism and Mechanism of Action

The carcinogenicity of N-nitrosamines is not inherent to the parent compounds but arises from their metabolic activation, a process predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver and other tissues.[4][10][11]

The Central Role of α-Hydroxylation

The critical first step in the activation of most dialkylnitrosamines is α-hydroxylation—the enzymatic addition of a hydroxyl group to a carbon atom directly attached (alpha) to the nitrogen of the nitroso group.[12] This reaction creates an unstable α-hydroxynitrosamine intermediate.

For (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, there are two potential sites for α-hydroxylation:

  • On the methyl group: This would produce an unstable intermediate that decomposes to release a methanediazonium ion, a potent methylating agent capable of attacking DNA.

  • On the butanol backbone (C2): This would generate a different alkylating agent that could form more complex DNA adducts.

The relative rates of these two competing pathways would determine the nature of the resulting DNA damage. Studies on other nitrosamines show that the specific CYP enzymes involved and the structure of the substrate influence which α-carbon is oxidized.[10][13]

Metabolic Activation and Detoxification Pathways

The metabolism of NNAL provides an excellent model for the likely biotransformation of our target compound.[9]

  • Metabolic Activation: As described above, α-hydroxylation of NNAL at either the methylene or methyl carbon leads to intermediates that can form DNA adducts, which is the primary mechanism of its carcinogenicity.[9]

  • Detoxification: The body also possesses detoxification pathways. For NNAL, the primary routes are glucuronidation (attaching a glucuronic acid molecule to the hydroxyl group) to form NNAL-Gluc, and pyridine-N-oxidation.[9][14] These modifications increase water solubility and facilitate excretion.

Caption: Overview of NNAL metabolic pathways, a model for nitrosamino alcohols.

G NNK NNK (Precursor Carcinogen) NNAL (S)-NNAL NNK->NNAL Metabolic Reduction Activation α-Hydroxylation (CYP Enzymes) NNAL->Activation Metabolic Activation Detox Glucuronidation (UGT Enzymes) NNAL->Detox Detoxification Reoxidation Re-oxidation to NNK NNAL->Reoxidation DNA_Adducts DNA Adducts (Carcinogenesis) Activation->DNA_Adducts Excretion NNAL-Glucuronide (Excretion) Detox->Excretion Reoxidation->NNK

Stereoselectivity in Metabolism

Research has shown significant differences in how (R)- and (S)-NNAL are metabolized.

  • In rat lung microsomes, (S)-NNAL was metabolized more rapidly than (R)-NNAL through all oxidative pathways.[5]

  • Conversely, in A/J mouse lung microsomes, metabolic activation via α-hydroxylation was significantly greater for (R)-NNAL than (S)-NNAL.[8]

  • (S)-NNAL appears to be a better substrate for the detoxification pathway of glucuronidation in the A/J mouse.[8]

These findings directly link the stereochemistry of the molecule to its metabolic balance between activation and detoxification, which ultimately determines its carcinogenic potency.

Metabolic Comparison of NNAL Enantiomers (S)-NNAL (R)-NNAL Reference
Formation from NNK Predominantly formed in human and rodent tissuesMinor enantiomer formed[5][9]
Tumorigenicity in A/J Mouse Lung Less tumorigenic (8.2 tumors/mouse)More tumorigenic (25.6 tumors/mouse)[8]
Metabolic Activation in A/J Mouse Lung Lower rate of α-hydroxylationHigher rate of α-hydroxylation[8]
Detoxification in A/J Mouse Preferred substrate for glucuronidationLess preferred substrate for glucuronidation[8]

Part 3: Toxicological Profile and Carcinogenicity

N-nitroso compounds as a class are recognized for their potent carcinogenic effects in animal models, and many are classified as probable or confirmed human carcinogens by the International Agency for Research on Cancer (IARC).[1][3][15]

Genotoxic Mechanism of Carcinogenesis

The carcinogenic action of nitrosamines is genotoxic, meaning they directly damage DNA.[1] The electrophilic diazonium ions generated during metabolic activation (see Part 2) are highly reactive and covalently bind to nucleophilic sites on DNA bases. This formation of DNA adducts can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes (e.g., oncogenes and tumor suppressor genes), thereby initiating the process of cancer.[1]

Predicted Toxicity of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-

Based on its structural features, the target compound is predicted to be a genotoxic carcinogen.

  • Metabolic Activation: It possesses the required N-methyl-N-nitroso functionality and adjacent α-carbons, making it a substrate for metabolic activation by CYP enzymes.

  • DNA Adduct Formation: Activation will predictably lead to the formation of DNA-alkylating species, inducing mutations.

  • Carcinogenicity: The accumulation of critical mutations is expected to lead to tumor development. The target organs would likely include the liver, where a high concentration of metabolic enzymes is found, but could also include other tissues depending on its distribution and local metabolic activation.[12]

The specific potency and target organ specificity would depend on the balance between metabolic activation and detoxification, which, as discussed, is likely to be highly influenced by its (S)-stereochemistry. Animal carcinogenicity studies would be required to confirm this prediction and determine its potency relative to other nitrosamines.

Part 4: Analytical Methodologies

The analysis of nitrosamines in biological or pharmaceutical matrices is challenging due to their low concentrations and high toxic potential, requiring methods with exceptional sensitivity and specificity.[7][16] The gold standard for this type of analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][16][17]

Experimental Protocol: Quantification in Biological Matrices (Urine/Plasma)

This protocol is adapted from established methods for NNAL analysis and would serve as a starting point for developing a validated assay for (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-.[14][17]

  • Sample Collection & Spiking: Collect a 1 mL plasma or urine sample.[17] Add a known amount of a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte). This is crucial for correcting for any analyte loss during sample preparation and for variations in instrument response.

  • Enzymatic Hydrolysis (for Total Analyte): To measure both the free compound and its conjugated metabolites (e.g., glucuronides), incubate the sample with β-glucuronidase enzyme overnight at 37°C.[14][17] This cleaves the glucuronide moiety, converting the metabolite back to its parent form.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange type) with methanol and water.[17]

    • Load the pre-treated sample onto the cartridge. The analyte will bind to the sorbent.

    • Wash the cartridge with a series of solvents to remove interfering substances from the matrix.

    • Elute the analyte of interest using a specific solvent mixture (e.g., 5% formic acid in methanol).[14]

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution & Analysis: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial LC mobile phase.[14] Inject an aliquot (e.g., 20 µL) into the LC-MS/MS system.

  • LC-MS/MS Detection:

    • Chromatography: Use a C18 reverse-phase column to separate the analyte from any remaining matrix components.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode (ESI+). Use Selected Reaction Monitoring (SRM) for detection, where a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored for quantification. This two-stage mass filtering provides excellent specificity and sensitivity.[17]

Caption: General workflow for the analysis of nitrosamines in biological fluids.

G Sample 1. Biological Sample (Urine/Plasma) Spike 2. Add Internal Standard Sample->Spike Hydrolysis 3. Enzymatic Hydrolysis (Optional) Spike->Hydrolysis SPE 4. Solid-Phase Extraction (SPE) Hydrolysis->SPE Concentrate 5. Evaporation & Reconstitution SPE->Concentrate Analysis 6. LC-MS/MS Analysis Concentrate->Analysis

Conclusion

While (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- has not been specifically studied, its chemical structure firmly places it within the class of N-nitrosamines, which are potent, metabolically activated carcinogens. By applying established principles and drawing parallels with the well-researched chiral nitrosamine NNAL, we can confidently predict that this compound is a genotoxic agent whose biological activity is critically dependent on its stereochemistry. The (S)-configuration will likely dictate the balance between metabolic activation to a DNA-damaging electrophile and detoxification through pathways like glucuronidation.

This guide provides a foundational framework for any future investigation into this compound. The next logical steps for the scientific community would involve the targeted synthesis of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- and its (R)-enantiomer, followed by in vitro metabolism studies using liver microsomes and, subsequently, long-term carcinogenicity bioassays in animal models. Such research is essential to validate the predictions made herein and to fully characterize the potential risk this and related chiral nitrosamines may pose to human health.

References

  • Upadhyaya, P., et al. (2000). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. Carcinogenesis, 21(6), 1233–1238. Available from: [Link]

  • Upadhyaya, P., et al. (2000). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)- 1-butanol enantiomers in vitro in mouse, rat and human tissues. Oxford Academic. Available from: [Link]

  • Yoo, J. S., et al. (1988). Metabolism of N-nitrosodialkylamines by human liver microsomes. Cancer Research, 48(6), 1499–1504. Available from: [Link]

  • National Toxicology Program. (n.d.). N-Nitrosamines: 15 Listings. 15th Report on Carcinogens. NCBI. Available from: [Link]

  • Prajapati, D., et al. (2022). A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods. Asian Journal of Pharmaceutical Analysis, 12(3), 209-220. Available from: [Link]

  • Loh, V. Y., et al. (2021). Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. International Journal of Environmental Research and Public Health, 18(18), 9572. Available from: [Link]

  • Upadhyaya, P., et al. (1999). Tumorigenicity and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers and metabolites in the A/J mouse. Carcinogenesis, 20(8), 1577–1582. Available from: [Link]

  • Lijinsky, W., & Taylor, H. W. (1979). Carcinogenicity of methylated derivatives of N-nitrosodiethylamine and related compounds in Sprague-Dawley rats. Journal of the National Cancer Institute, 62(2), 407–410. Available from: [Link]

  • Turesky, R. J., et al. (2009). A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine. Chemical Research in Toxicology, 22(3), 567–575. Available from: [Link]

  • Carmella, S. G., et al. (2005). Analysis of Total 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol in Smokers' Blood. Cancer Epidemiology, Biomarkers & Prevention, 14(11), 2699–2702. Available from: [Link]

  • Xia, Y., et al. (2005). Analysis of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine by extraction on a molecularly imprinted polymer column and liquid chromatography/atmospheric pressure ionization tandem mass spectrometry. Analytical Chemistry, 77(23), 7639–7645. Available from: [Link]

  • Heath, D. F., & Magee, P. N. (1962). The metabolism of N-nitrosomethylaniline. Biochemical Journal, 84(1), 102–106. Available from: [Link]

  • ResearchGate. (n.d.). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). Available from: [Link]

  • Semantic Scholar. (n.d.). Formation and metabolism of N-nitrosamines. Available from: [Link]

  • Chiang, Y. L., et al. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4410. Available from: [Link]

  • Pool, B. L., et al. (1984). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. I. Investigations in vitro. Carcinogenesis, 5(11), 1463–1468. Available from: [Link]

  • Gaoua, I., et al. (1998). Subchronic toxicity studies of 3-methyl-1-butanol and 2-methyl-1-propanol in rats. Food and Chemical Toxicology, 36(1), 47–55. Available from: [Link]

  • LookChem. (n.d.). N-Nitroso-N-(hydroxymethyl)methylamine. Available from: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butanol, 3-methyl- (CAS 123-51-3). Available from: [Link]

  • PubChem. (n.d.). N-Nitroso-N-methyl-N-hydroxymethylamine. National Center for Biotechnology Information. Available from: [Link]

  • OEHHA. (2011). N-Methyl-N-Nitroso-1-Alkylamines compounds. California Office of Environmental Health Hazard Assessment. Available from: [Link]

  • Kumar, M., et al. (2023). Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. Future Journal of Pharmaceutical Sciences, 9(1), 60. Available from: [Link]

  • Medicines for All Institute. (2019). PROCESS DEVELOPMENT REPORT. Available from: [Link]

  • Van den Bremt, S., et al. (2024). Recent advances in microbial 3-methyl-1-butanol production. Frontiers in Bioengineering and Biotechnology, 12. Available from: [Link]

  • Ernstgård, L., et al. (2016). Acute effects of exposure to vapors of 3-methyl-1-butanol in humans. Indoor Air, 26(6), 965–974. Available from: [Link]

  • ChemicalLand21. (n.d.). 3-METHYLBUTANOL. Available from: [Link]

  • Li, Y., et al. (2019). Sustainable production of photosynthetic isobutanol and 3-methyl-1-butanol in the cyanobacterium Synechocystis sp. PCC 6803. Biotechnology for Biofuels, 12, 261. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

A Validated LC-MS/MS Method for the Ultrasensitive Quantification of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- in Pharmaceutical Matrices

An Application Note for Drug Development Professionals Abstract The emergence of N-nitrosamine impurities as a significant safety concern has reshaped the landscape of pharmaceutical quality control.[1] This application...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The emergence of N-nitrosamine impurities as a significant safety concern has reshaped the landscape of pharmaceutical quality control.[1] This application note presents a comprehensive, robust, and highly sensitive analytical method for the detection and quantification of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, a potential Nitrosamine Drug Substance-Related Impurity (NDSRI). NDSRIs, which share structural similarity to the Active Pharmaceutical Ingredient (API), represent a unique analytical challenge due to their potential for formation during the manufacturing or storage of specific drug products.[2][3] Adhering to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), this document provides a detailed protocol using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4][5] The method described herein is designed to achieve the low limits of detection (LOD) and quantification (LOQ) necessary to ensure patient safety and meet global regulatory expectations.[6] We provide a complete workflow, from sample preparation to method validation, to guide researchers and quality control professionals in the critical task of monitoring this genotoxic impurity.

Introduction: The NDSRI Challenge

Since 2018, the detection of N-nitrosamines in common medications has led to widespread recalls and intensified regulatory scrutiny of pharmaceutical manufacturing.[7][8] These compounds are classified as probable human carcinogens, and their control is a critical aspect of ensuring drug safety.[9] While initial concerns focused on small-molecule nitrosamines like N-nitrosodimethylamine (NDMA), the focus has expanded to include Nitrosamine Drug Substance-Related Impurities (NDSRIs).[2][3]

(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- is a chiral nitrosamine that can theoretically form from the reaction of a nitrosating agent with a residual amine precursor related to an API, such as (S)-2-amino-3-methyl-1-butanol. Its structure, containing both a hydroxyl group and a nitrosamino functional group, necessitates an analytical strategy that is both highly selective and sensitive. Regulatory agencies mandate that manufacturers conduct risk assessments to identify, test for, and mitigate the presence of such impurities to levels that pose a negligible cancer risk, often corresponding to an acceptable intake (AI) limit in the range of nanograms per day.[1][10]

This guide provides the scientific rationale and a practical, step-by-step protocol for the analysis of this specific NDSRI using LC-MS/MS, a technique widely recognized as the gold standard for its sensitivity and specificity in trace-level impurity analysis.[7][11]

Analytical Strategy: Why LC-MS/MS?

The selection of an appropriate analytical technique is paramount for the reliable quantification of genotoxic impurities at trace levels.[12] While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for volatile nitrosamines, LC-MS/MS offers distinct advantages for a molecule like (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-.[13][14]

  • Analyte Properties : The presence of a hydroxyl (-OH) group increases the polarity and reduces the volatility of the molecule, making it ideally suited for Liquid Chromatography. It also presents a risk of thermal degradation in a hot GC inlet, which could lead to inaccurate quantification.

  • Sensitivity and Selectivity : Tandem mass spectrometry (MS/MS) provides exceptional selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion.[11] This technique is essential for detecting parts-per-billion (ppb) or even parts-per-trillion (ppt) levels of an impurity within a complex matrix containing high concentrations of the API.[13][15]

  • Regulatory Acceptance : LC-MS/MS is a preferred method recommended by regulatory bodies like the FDA and is extensively cited in pharmacopeial chapters (e.g., USP <1469>) for nitrosamine analysis.[3][16][17]

The overall analytical workflow is depicted below. It begins with a robust sample preparation to isolate the analyte from the matrix, followed by chromatographic separation and highly selective detection by MS/MS.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Reporting Sample Drug Product Sample (e.g., Tablet) Dissolution Dissolution & Extraction Sample->Dissolution Cleanup Matrix Removal (SPE or LLE) Dissolution->Cleanup Final_Sample Final Sample in Reconstitution Solvent Cleanup->Final_Sample LC UHPLC Separation Final_Sample->LC Injection MS Tandem MS Detection (MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data Quant Quantification vs. Calibration Curve Data->Quant Report Final Report (Impurity Level in ppm or ng/g) Quant->Report

Caption: Overall workflow for NDSRI analysis.

Detailed Application Protocol: LC-MS/MS Method

This section provides a detailed protocol for instrumentation, sample handling, and analysis.

Materials and Reagents
  • Reference Standard : (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-. Note: As an NDSRI, this is unlikely to be commercially available. Custom synthesis and characterization (including purity assessment by qNMR) will be required.

  • Internal Standard (ISTD) : (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-d3 (methyl-d3). Note: A stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variability during sample preparation. This will also require custom synthesis.

  • Solvents : Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm).

  • Additives : Formic acid (LC-MS grade), Ammonium formate (LC-MS grade).

  • Drug Product Placebo : A mixture of all excipients used in the final drug product formulation, without the API.

Instrumentation and Conditions

A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer is required.

LC Parameter Condition Rationale
System UHPLC SystemProvides high resolution and fast analysis times.[18]
Column Reversed-Phase C18, 1.8 µm, 2.1 x 100 mmOffers good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 5% B to 95% B over 5 min, hold 1 min, re-equilibrateA generic gradient to elute the analyte while cleaning the column.
MS Parameter Condition Rationale
System Triple Quadrupole Mass SpectrometerRequired for highly selective MRM experiments.[15]
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar molecules; positive mode for protonated amines.
Capillary Voltage 3.5 kVOptimized for ion formation.
Source Temp. 150 °CHelps with desolvation.
Desolvation Temp. 450 °CRemoves solvent from the generated ions.
Gas Flow Optimized for specific instrumentInstrument-dependent desolvation and cone gas flows.
Collision Gas ArgonStandard for collision-induced dissociation (CID).
MRM Transitions

The following MRM transitions should be optimized by infusing a dilute solution of the reference standard. The values below are theoretical and must be confirmed experimentally.

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-147.1117.1~10Quantifier (Loss of NO)
(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-147.185.1~15Qualifier (Further fragmentation)
ISTD (d3)150.1120.1~10ISTD Quantifier (Loss of NO)
Standard and Sample Preparation
  • Stock Solutions (100 µg/mL) : Accurately weigh ~5 mg of the reference standard and the ISTD into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol.

  • Intermediate Solutions : Prepare an intermediate stock of the analyte (e.g., 1 µg/mL) and the ISTD (e.g., 100 ng/mL) in methanol.

  • Calibration Curve Standards : Prepare a series of calibration standards (e.g., 0.1 to 50 ng/mL) by spiking appropriate volumes of the analyte intermediate stock into a fixed volume of diluent. Spike each standard with the ISTD to a final concentration of 5 ng/mL. The diluent should be the same as the final sample reconstitution solvent (e.g., 50:50 Methanol:Water).

This protocol is designed to extract the analyte from a tablet formulation. It must be adapted and validated for the specific drug product matrix.

Sample_Preparation start 1. Weigh & Crush Accurately weigh powder equivalent to one tablet dose. step2 2. Dissolve & Spike Add 10 mL Dichloromethane (DCM). Spike with 50 µL of ISTD stock. Vortex for 5 min. start->step2 step3 3. Centrifuge Centrifuge at 4000 RPM for 10 min to pellet excipients. step2->step3 step4 4. Evaporate Transfer supernatant to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40 °C. step3->step4 step5 5. Reconstitute Reconstitute the residue in 1.0 mL of 50:50 Methanol:Water. step4->step5 step6 6. Filter & Analyze Filter through a 0.22 µm PVDF filter into an LC vial for analysis. step5->step6

Caption: Step-by-step sample preparation workflow.

Method Validation Strategy

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure it is fit for purpose.[6][19]

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, API, and spiked placebo samples.No interfering peaks at the retention time of the analyte and ISTD in blank/placebo. Peak is spectrally pure.
Limit of Detection (LOD) Determined at a signal-to-noise ratio (S/N) of 3.The lowest concentration that can be reliably detected.
Limit of Quantitation (LOQ) Determined at a signal-to-noise ratio (S/N) of 10.The lowest concentration that can be quantified with acceptable precision and accuracy. LOQ must be below the control limit (e.g., 30% of AI).
Linearity Analyze calibration standards over the desired range (e.g., LOQ to 150% of specification limit) on 3 separate days.Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significant.[20]
Accuracy (% Recovery) Analyze placebo samples spiked at three concentrations (e.g., LOQ, 100%, 150% of spec limit) in triplicate.Recovery typically within 70-130% for trace analysis.[19]
Precision (RSD%) Repeatability : 6 replicate preparations at 100% level. Intermediate Precision : Repeatability test performed by a different analyst on a different day/instrument.RSD ≤ 15% at the specification limit. RSD ≤ 25% at the LOQ level.
Solution Stability Analyze standard and sample solutions stored under specified conditions (e.g., 24h at room temp, 48h at 2-8°C).Recovery should be within ±10% of the initial value.

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of the potential NDSRI, (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-. The outlined approach, combining a robust sample preparation strategy with the power of tandem mass spectrometry, is designed to meet the rigorous demands of global regulatory agencies.[2][4] By implementing this method, pharmaceutical manufacturers can confidently monitor and control this impurity, ensuring the quality and safety of their drug products. It is imperative that each laboratory verifies and validates this method for their specific product matrix and intended use.[10]

References

  • Vertex AI Search. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC.
  • U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. FDA.
  • Biotech Spain. (2026, February 19). EMA's updated nitrosamines guideline: Implications for acceptable intake limits and analytical strategies.
  • ResolveMass Laboratories Inc. (2025, August 17). Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used.
  • Restek. (2021, September 23). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. Restek Resource Hub.
  • Measurlabs. (2025, February 10). Nitrosamine impurity analysis of pharmaceuticals by EMA and FDA guidelines.
  • Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines.
  • LabRulez LCMS. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS.
  • ACS Publications. (2024, August 19). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Chemical Research in Toxicology.
  • Bioanalysis Zone. (n.d.). Nitrosamine Impurities – From Raw Materials to Final Drug Product.
  • European Medicines Agency. (2025, December 1). Nitrosamine impurities: guidance for marketing authorisation holders.
  • U.S. Food and Drug Administration. (n.d.). Control of Nitrosamine Impurities in Human Drugs.
  • Pharmaceutical Technology. (2025, April 4). N-Nitrosamine Impurities and FDA's Recommendations for Acceptable Intake Limits.
  • OMCL. (n.d.). Nitrosamines by GC-MS/MS.
  • Shimadzu. (n.d.). High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS.
  • Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
  • ECA Academy. (2024, September 18). FDA: Updated Guidance for Nitrosamines.
  • BfArM. (n.d.). EMA to provide guidance on avoiding nitrosamines in human medicines.
  • U.S. Food and Drug Administration. (2025, May 2). CDER Nitrosamine Impurity Acceptable Intake Limits.
  • CD Formulation. (n.d.). Genotoxic Impurity Method Development and Methodological Validation.
  • Thermo Fisher Scientific. (n.d.). HRAM-LC-MS method for the determination of nitrosamine impurities in drugs.
  • Research and Reviews: Journal of Pharmaceutical Analysis. (2023, December 8). Role of Analytical Methods for Detection of Genotoxic Impurities.
  • Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin.
  • SlidePlayer. (2026, January 1). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
  • Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
  • LCGC International. (2025, October 21). LCMS/MS Method Considerations for Nitrosamine Analysis in APIs.
  • European Pharmaceutical Review. (2019, December 20). Genotoxic impurities in pharmaceutical products.
  • Analytix Reporter. (2024, January 3). Nitrosamines Testing using LC-MS Methods from the USP General Chapter <1469>.
  • PubMed. (2005, November 15). Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in smokers' blood.
  • American Pharmaceutical Review. (2014, August 20). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
  • Biotechnology Journal International. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances.

Sources

Application

Application Notes and Protocols for the Toxicological Evaluation of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-

Foreword: Navigating the Toxicological Landscape of a Novel N-Nitroso Compound (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- is a chiral N-nitroso compound. While direct toxicological data for this specific molecule is...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Navigating the Toxicological Landscape of a Novel N-Nitroso Compound

(S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- is a chiral N-nitroso compound. While direct toxicological data for this specific molecule is not extensively documented in public literature, its structural features place it within the broader class of N-nitroso compounds, which are of significant toxicological interest due to the established carcinogenicity of many of its members.[1][2][3] This guide, therefore, is constructed upon a foundation of established principles and protocols for assessing the toxicology of N-nitroso compounds, providing a robust framework for researchers, scientists, and drug development professionals to investigate the potential hazards of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-.

The protocols outlined herein are designed to be self-validating systems, emphasizing not just the procedural steps but the scientific rationale underpinning each experimental choice. By understanding the "why" behind the "how," researchers can better interpret their findings and adapt these methodologies to their specific research questions. This document will guide you through a tiered approach to toxicological assessment, from initial in vitro screening to more complex in vivo studies, all while adhering to the highest standards of scientific integrity.

Section 1: Understanding the Compound and its Toxicological Context

Chemical Identity and Properties
  • IUPAC Name: (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-

  • CAS Registry Number: Not available.

  • Molecular Formula: C₆H₁₄N₂O₂

  • Molecular Weight: 146.19 g/mol

  • Structure:

  • Relevant Chemical Class: N-nitrosamine. N-nitrosamines are characterized by the N-N=O functional group.[1]

Postulated Mechanism of Action: The N-Nitroso Hazard

N-nitroso compounds are generally not directly reactive. Their toxicity, particularly their carcinogenicity, is often mediated through metabolic activation.[1] For many nitrosamines, this involves enzymatic hydroxylation of the carbon atom alpha to the nitroso group by cytochrome P450 enzymes.[1][4] This metabolic step leads to the formation of unstable intermediates that can spontaneously decompose to yield reactive electrophiles, such as diazonium ions or carbocations. These electrophiles can then form adducts with cellular macromolecules, including DNA, which is a critical initiating event in chemical carcinogenesis.[4][5]

Given the structure of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-, it is plausible that it undergoes similar metabolic activation pathways. The primary alcohol moiety may also be a site for metabolic modification, potentially influencing its toxicokinetic profile.

Section 2: In Vitro Toxicology Assessment

In vitro assays are fundamental to the initial toxicological evaluation of a new chemical entity.[6][7][8][9] They offer a rapid and cost-effective means to assess potential cytotoxicity and genotoxicity, guiding decisions for further testing.[7][9]

Cytotoxicity Assays: Gauging the Impact on Cell Viability

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells.[6][7] A variety of endpoints can be assessed, each reflecting a different aspect of cellular health.

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Selected mammalian cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity)

  • Complete cell culture medium

  • (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation:

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.250.08100
11.200.0796
101.050.0984
500.750.0660
1000.400.0532
2500.150.0312
Genotoxicity Assays: Assessing DNA Damage Potential

Genotoxicity testing aims to identify substances that can cause genetic alterations.[10] Given the nature of N-nitroso compounds, assessing genotoxicity is a critical step. The OECD provides comprehensive guidelines for these assays.[10][11][12]

The in vitro micronucleus test is a widely used method to detect both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[13] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during mitosis.

Materials:

  • Mammalian cell line (e.g., L5178Y, TK6, or CHO)

  • Complete cell culture medium

  • (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- stock solution

  • Cytochalasin B (to block cytokinesis and create binucleated cells)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI)

  • Microscope slides

  • Microscope with appropriate filters

Procedure:

  • Cell Treatment: Expose cell cultures to a range of concentrations of the test compound, with and without metabolic activation (S9 mix), for a short duration (e.g., 3-6 hours).

  • Removal of Test Compound: Wash the cells and add fresh medium containing cytochalasin B.

  • Incubation: Incubate for a period that allows for the completion of one cell cycle.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Hypotonic Treatment and Fixation: Treat the cells with a hypotonic solution to swell the cytoplasm, followed by fixation.

  • Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

  • Staining: Stain the slides with a DNA-specific stain.

  • Scoring: Score the frequency of micronuclei in a predetermined number of binucleated cells (e.g., 1000-2000) for each concentration and control group.

Data Presentation:

Treatment GroupConcentration (µM)Number of Binucleated Cells ScoredNumber of Micronucleated Binucleated Cells% Micronucleated Cells
Vehicle Control (-S9)02000251.25
Compound X (-S9)102000301.50
Compound X (-S9)502000753.75
Vehicle Control (+S9)02000281.40
Compound X (+S9)102000452.25
Compound X (+S9)5020001507.50**
Statistically significant increase
**Statistically significant and dose-dependent increase

Section 3: In Vivo Toxicology Assessment

If in vitro studies indicate potential toxicity, in vivo studies are warranted to understand the compound's effects in a whole organism. These studies should be conducted in compliance with ethical guidelines and regulations for animal welfare.

Acute and Subchronic Toxicity Studies

These studies provide information on the potential target organs of toxicity and help in dose selection for long-term studies.

Animals:

  • Wistar or Sprague-Dawley rats (one sex, or both if significant sex-dependent differences are expected).

Procedure:

  • Dose Selection: Based on acute toxicity data or a dose range-finding study, select at least three dose levels (low, mid, high) and a vehicle control group.

  • Administration: Administer the test compound daily via oral gavage for 28 consecutive days.

  • Observations: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh major organs and preserve them, along with any gross lesions, for histopathological examination.

Carcinogenicity Bioassay

Given that many N-nitroso compounds are potent carcinogens, a long-term carcinogenicity bioassay may be necessary.[1][2] These are typically two-year studies in two rodent species.[14][15] However, shorter-term transgenic mouse models are also gaining acceptance.[16][17][18]

Animals:

  • Fischer 344 rats.

Procedure:

  • Dose Selection: Based on subchronic toxicity data, select dose levels, including a maximum tolerated dose (MTD).

  • Administration: Administer the test compound in the diet, drinking water, or by gavage for 24 months.

  • Observations: Conduct regular clinical observations and palpation for tumors.

  • Necropsy and Histopathology: At the end of the study, perform a comprehensive gross necropsy and histopathological examination of all organs and tissues from all animals.

Section 4: Metabolism and Toxicokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting toxicological data.

In Vitro Metabolism

Incubation of the test compound with liver microsomes or S9 fractions can identify potential metabolites.

In Vivo Toxicokinetics

Analysis of the test compound and its metabolites in blood and urine from animals in toxicity studies provides information on its systemic exposure and elimination. Analytical methods such as LC-MS/MS are typically employed for this purpose.[5][19][20][21][22]

Section 5: Data Interpretation and Risk Assessment

The culmination of these studies is a comprehensive toxicological profile of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-. The data should be integrated to identify hazards, establish dose-response relationships, and inform a human health risk assessment.

Visualizations

Postulated Metabolic Activation Pathway

G cluster_0 Phase I Metabolism cluster_1 Cellular Interaction cluster_2 Toxicological Outcome A (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)- B α-Hydroxylation (Cytochrome P450) A->B Metabolic Activation C Unstable α-hydroxy-nitrosamine B->C D Spontaneous Decomposition C->D E Reactive Electrophile (e.g., Diazonium Ion) D->E G DNA Adduct Formation E->G F DNA F->G H Genotoxicity & Mutagenicity G->H I Initiation of Carcinogenesis H->I

Caption: Postulated metabolic activation of (S)-1-Butanol, 3-methyl-2-(methylnitrosoamino)-.

Tiered Toxicological Testing Workflow

G A In Vitro Screening B Cytotoxicity Assays (e.g., MTT) A->B C Genotoxicity Assays (e.g., Micronucleus Test) A->C G Metabolism & Toxicokinetics A->G D In Vivo Studies B->D If cytotoxic C->D If genotoxic E Acute/Subchronic Toxicity (e.g., 28-day study) D->E D->G F Carcinogenicity Bioassay (e.g., 2-year study) E->F If target organ toxicity observed and warranted J Risk Assessment F->J G->J H In Vitro Metabolism (S9/Microsomes) I In Vivo Toxicokinetics (Blood/Urine Analysis)

Caption: Tiered workflow for the toxicological evaluation of a novel compound.

References

  • Shank, R. C. (1975). Toxicology of N-Nitroso Compounds. Toxicology and Applied Pharmacology, 31(3), 361-368.
  • LifeNet Health LifeSciences. (n.d.). In Vitro Cytotoxicity Assays.
  • Istituto Superiore di Sanità. (2021, July 27). OECD Test Guidelines for Genetic Toxicology.
  • OECD. (2017, August 22). Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015 - Second edition.
  • Lijinsky, W. (n.d.). N‐Nitroso Compounds.
  • Aydin, E., & Aydin, Y. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In In Vitro Cytotoxicity Testing. IntechOpen.
  • Doak, S. H., et al. (2021). Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. Particle and Fibre Toxicology, 18(1), 1-21.
  • Scimeca, M. (2025, December 18). OECD Test Guidelines for Inhalation & Genotoxicity: Common US Submission Pitfalls. LinkedIn.
  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
  • MDPI. (2025, November 19). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Shank, R. C. (1975). Toxicology of N-nitroso compounds. Toxicology and Applied Pharmacology, 31(3), 361-368.
  • Inchem.org. (1978). Nitrates, nitrites, and N-nitroso compounds (EHC 5, 1978).
  • Kosheeka. (2025, January 23).
  • Wikipedia. (n.d.). Nitrosamine.
  • GOV.UK. (2024, July 18).
  • Cohen, S. M. (2002). The in vivo rodent test systems for assessment of carcinogenic potential. Toxicology Letters, 127(1-3), 119-124.
  • Taconic Biosciences. (n.d.). Updated ICH Guidance Opens the Door to Forego Two-Year Rat Carcinogenicity Study, Enabling Six-Month Testing for More Compounds.
  • MacDonald, J. S. (2000). In vivo transgenic bioassays and assessment of the carcinogenic potential of pharmaceuticals.
  • Food and Agriculture Organization of the United Nations. (n.d.). Carcinogenicity (two rodent species).
  • U.S. Food and Drug Administration. (2017, November 2). Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents.
  • Upadhyaya, P., et al. (2000). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. Carcinogenesis, 21(6), 1233-1238.
  • Akyüz, M., & Ata, S. (2013). Analytical Methods. RSC Advances, 3(43), 19933-19940.
  • Upadhyaya, P., et al. (2003). Tumorigenicity and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers and metabolites in the A/J mouse. Carcinogenesis, 24(7), 1257-1263.
  • Shah, A. K., Halquist, M. S., & Karnes, H. T. (2009). A modified method for the determination of tobacco specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in human urine by solid phase extraction using a molecularly imprinted polymer and liquid chromatography tandem mass spectrometry.
  • Scherer, G., et al. (2019). Tobacco‐specific nitrosamines – Determination of N‐nitrosoanabasine, N‐nitrosoanatabine, N‐nitrosonornicotine and 4‐(methylnitrosamino)‐1‐(3‐pyridyl)‐1‐butanol in urine by LC‐MS/MS. Biomonitoring Method – Translation of the German version from 2019.
  • Xia, B., et al. (2012). Development of a method for the determination of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in urine of nonsmokers and smokers using liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 63, 17-22.
  • Upadhyaya, P., et al. (2000). Formation and metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol enantiomers in vitro in mouse, rat and human tissues. Carcinogenesis, 21(6), 1233-1238.
  • NIOSH. (1994). NIOSH Manual of Analytical Methods - 1401.
  • Failing, K., et al. (2000). Subchronic toxicity studies of 3-methyl-1-butanol and 2-methyl-1-propanol in rats. Food and Chemical Toxicology, 38(5), 455-462.
  • Lee, H. J., et al. (2023). Effect of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol and benzo[a]pyrene exposure on the development of metabolic syndrome in mice. Life Sciences, 331, 121925.
  • Hecht, S. S., et al. (2005). Analysis of Total 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanol in Smokers' Blood. Cancer Epidemiology, Biomarkers & Prevention, 14(11), 2739-2742.
  • Turesky, R. J., et al. (2010). A new liquid chromatography/mass spectrometry method for 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in urine. Chemical Research in Toxicology, 23(6), 1083-1091.

Sources

Technical Notes & Optimization

No content available

This section has no published content on the current product page yet.

Reference Data & Comparative Studies

No content available

This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)-

As a Senior Application Scientist specializing in high-potency active pharmaceutical ingredients (HPAPIs) and mutagenic impurities, I have designed this operational guide to address the specific logistical and safety cha...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in high-potency active pharmaceutical ingredients (HPAPIs) and mutagenic impurities, I have designed this operational guide to address the specific logistical and safety challenges of handling 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- .

Also known as N-nitroso-N-methyl-L-valinol, this compound is a highly potent nitrosamine impurity. In the pharmaceutical industry, nitrosamines are classified as a "Cohort of Concern" (CoC) due to their exceptional mutagenic and carcinogenic potential[1]. Handling this material requires strict adherence to Occupational Exposure Band 5 (OEB 5) protocols[2].

Below is the comprehensive, self-validating framework for the safe handling, containment, and disposal of this compound.

Mechanistic Toxicology: The Causality of Risk

To understand why our Personal Protective Equipment (PPE) and containment protocols are so stringent, we must first understand the mechanism of nitrosamine toxicity.

Nitrosamines are pro-carcinogens that require metabolic activation to become dangerous. When 1-Butanol, 3-methyl-2-(methylnitrosoamino)-, (S)- enters the body (via dermal absorption, inhalation, or ingestion), it is metabolized by Cytochrome P450 enzymes (primarily CYP2E1 and CYP2A6)[3].

  • 
    -Hydroxylation:  The CYP enzymes hydroxylate the alpha-carbon adjacent to the nitrosamine nitrogen[1].
    
  • Decomposition: This unstable intermediate spontaneously decomposes, releasing an aldehyde and a highly reactive alkyl diazonium ion[1].

  • DNA Alkylation: The diazonium ion acts as a powerful electrophile, aggressively alkylating DNA nucleobases (specifically forming

    
    -alkylguanine adducts)[3]. This causes permanent mispairing during DNA replication, leading to mutagenesis.
    

Because this specific compound has a low molecular weight (146.19 g/mol ) and an amphiphilic structure (combining a polar hydroxyl group with lipophilic methyl/isopropyl groups), it exhibits exceptionally high skin penetrability . Standard laboratory PPE is entirely insufficient to prevent dermal absorption.

Quantitative PPE & Containment Matrix

All quantitative data regarding barrier protection must be strictly adhered to. Nitrosamines can permeate standard thin-film nitrile in minutes.

PPE CategoryRequired SpecificationCausality / Scientific Rationale
Primary Hand Protection (Outer) Butyl Rubber or Laminate (e.g., Silver Shield®)Low-MW nitrosamines permeate nitrile rapidly. Butyl rubber provides a highly impermeable barrier to both polar and non-polar organic molecules.
Secondary Hand Protection (Inner) Nitrile (Minimum 5 mil thickness)Provides necessary dexterity and serves as a secondary barrier in case the outer glove is compromised during mechanical tasks.
Respiratory Protection PAPR (Powered Air-Purifying Respirator)Nitrosamines can volatilize or form microscopic aerosols during transfer. Inhalation directly exposes the highly vascularized pulmonary system. (Note: Not required if working strictly within a sealed negative-pressure isolator).
Body Protection Disposable Tyvek® Polymeric SuitPrevents micro-droplet accumulation on standard woven cotton lab coats, which act as wicks and lead to delayed, concentrated dermal absorption.
Eye Protection Chemical Splash GogglesProtects ocular mucosa from aerosolized droplets; standard safety glasses lack the orbital seal required for liquid splash hazards.

Operational Plan: Handling & Containment Workflow

To prevent exposure, the handling of this compound must be treated as a closed-system operation.

NitrosamineWorkflow N1 1. Storage & Retrieval (Secondary Containment, 2-8°C) N2 2. Primary Containment (Negative Pressure Isolator) N1->N2 N3 3. Volumetric/Gravimetric Transfer N2->N3 N4 4. Dilution & Quenching (Solvent Matrix) N3->N4 N5 5. UV/Chemical Decontamination N4->N5 N6 6. High-Temp Incineration (Hazardous Waste) N5->N6

Operational workflow for the containment, handling, and disposal of highly potent nitrosamine impurities.

Step-by-Step Methodology: Standard Preparation
  • Environmental Verification: Verify that the Class II Type B2 Biological Safety Cabinet (BSC) or negative-pressure isolator is functioning with a minimum face velocity of 100 fpm.

  • PPE Donning: Don the Tyvek suit, inner nitrile gloves, and outer butyl rubber gloves.

  • Vessel Transfer: Transport the standard from the 2-8°C storage unit to the isolator using a shatter-proof secondary containment vessel.

  • Equilibration: Allow the sealed vial to reach room temperature inside the isolator to prevent condensation of ambient moisture, which can degrade the standard and cause erratic weighing.

  • Gravimetric Transfer: Because low-MW nitrosamines are often viscous oils or low-melting solids, avoid using spatulas which cause aerosolization. Use a positive displacement pipette or a pre-weighed glass syringe for transfer.

  • Immediate Dilution: Dispense the compound directly into a pre-weighed volumetric flask containing your diluent (e.g., Methanol or DMSO). Diluting the compound immediately reduces its volatility and mitigates the risk of rapid skin permeation.

  • Exterior Decontamination: Wipe the exterior of the sealed volumetric flask with a denitrosating agent (see Section 4) before removing it from the containment zone.

Decontamination & Disposal Protocol

Nitrosamines are notoriously stable in neutral aqueous environments and will not degrade under standard wastewater treatment conditions. They are, however, highly susceptible to reductive and photolytic cleavage[4].

Step-by-Step Spill Cleanup and Decontamination
  • Chemical Reduction (For Surface Spills): If a spill occurs within the isolator, immediately cover the spill with a mixture of zinc dust and dilute acetic acid . Zinc in acidic conditions reduces the nitrosamine to its corresponding 1,1-disubstituted hydrazine[4]. While hydrazines are still toxic, they lack the immediate, high-potency DNA-alkylating capability of the parent nitrosamine.

  • Photolytic Destruction (For Aqueous Waste): For dilute aqueous waste streams containing the nitrosamine, utilize UV photolysis. High-intensity UV light (often paired with ozone,

    
    , or hydrogen peroxide, 
    
    
    
    ) effectively cleaves the
    
    
    bond, destroying the mutagenic pharmacophore[4].
  • Physical Removal: Absorb the chemically reduced spill with inert absorbent pads.

  • Final Disposal: Place all contaminated consumables, PPE, and absorbent pads into a heavily sealed, distinctly labeled biohazard/chemical waste bag. This waste must be routed for high-temperature incineration (>1000°C) to ensure the complete thermal destruction of the nitrogen-nitrogen bonds.

References

  • DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways National Center for Biotechnology Information (PMC) URL:[Link]

  • Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency Health and Environmental Sciences Institute (HESI) URL:[Link]

  • Toxicology Services | Regulatory and Occupational Safety Annion Consulting URL:[Link]

  • An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants American Chemical Society (ACS Publications) URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.